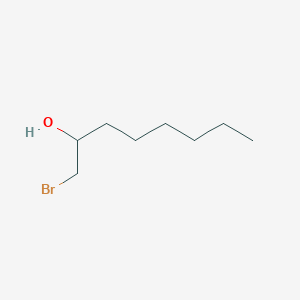

2-Octanol, 1-bromo-

CAS No.: 26818-06-4

Cat. No.: VC7864629

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26818-06-4 |

|---|---|

| Molecular Formula | C8H17BrO |

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | 1-bromooctan-2-ol |

| Standard InChI | InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |

| Standard InChI Key | UOOOQHMFMRVNJN-UHFFFAOYSA-N |

| SMILES | CCCCCCC(CBr)O |

| Canonical SMILES | CCCCCCC(CBr)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Octanol, 1-bromo- (IUPAC: 1-bromooctan-2-ol) features an eight-carbon chain with a bromine atom at position 1 and a hydroxyl group at position 2. The molecular weight is 209.12 g/mol, and its structure is defined by the canonical SMILES string CCCCCCC(CBr)O . The presence of both electronegative bromine and a polar hydroxyl group renders it reactive in nucleophilic substitutions and oxidation-reduction reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇BrO | PubChem |

| Molecular Weight | 209.12 g/mol | Vulcanchem |

| Boiling Point | Not reported | - |

| Density | 1.26 g/cm³ (estimated) | Merck |

| Solubility in Water | Low (0.51 g/L) | BenchChem |

Stereochemical Considerations

As a secondary alcohol, 2-Octanol, 1-bromo- is chiral, with the hydroxyl group creating a stereocenter at carbon 2. Enzymatic synthesis methods, such as those using Candida antarctica lipases, preferentially yield the (S)-enantiomer, which is critical for applications in asymmetric synthesis .

Synthesis and Production Methods

Enzymatic Hydrolysis

The most efficient route involves enzymatic hydrolysis of halohydrin palmitates. For example, (S)-1-bromo-2-octanol is produced by treating 1-bromo-2-octyl palmitate with Candida antarctica lipase (Novozym 435) in ionic liquids like [BMIM][PF₆] . This method achieves enantiomeric excess (ee) >90% under mild conditions (40°C, 3–24 hours) .

Chemical Synthesis

Alternative approaches include:

-

Epoxide Ring-Opening: Reaction of 1,2-epoxyoctane with lithium bromide in tetrahydrofuran (THF) yields 1-bromo-2-octanol with 67% efficiency .

-

Halogenation of 1,2-Octanediol: Direct bromination using HBr or PBr₃, though this method risks over-halogenation and requires stringent stoichiometric control .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Enantioselectivity | Conditions |

|---|---|---|---|

| Enzymatic Hydrolysis | 70–85 | High (ee >90%) | 40°C, Ionic Liquid |

| Epoxide Ring-Opening | 67 | Racemic | THF, 0°C to RT |

| Direct Halogenation | 50–60 | None | HBr, Reflux |

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with nucleophiles like hydroxide, amines, or thiols. For instance, reaction with NaOH produces 2-octanol, while treatment with sodium thiosulfate yields sulfonate derivatives .

Oxidation and Reduction

-

Oxidation: Using KMnO₄ or CrO₃ oxidizes the hydroxyl group to 2-octanone.

-

Reduction: LiAlH₄ reduces the C-Br bond to form 1-octene, though competing elimination reactions may occur.

Esterification

Acetylation with acetic anhydride produces 1-bromo-2-octyl acetate (CAS 661464-97-7), a stable derivative used in fragrances and plasticizers .

Industrial and Research Applications

Flotation Agents

In mineral processing, 2-Octanol, 1-bromo- acts as a frother, enhancing the separation of sulfide ores by stabilizing air bubbles .

Polymer Chemistry

As a chain-transfer agent, it regulates molecular weight in radical polymerizations of acrylates and styrenes .

Chiral Building Blocks

The (S)-enantiomer serves as a precursor to pharmaceuticals, including β-blockers and antifungal agents .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Alcohols

| Compound | Boiling Point (°C) | Reactivity | Applications |

|---|---|---|---|

| 1-Octanol | 195 | Low | Solvents, Fragrances |

| 2-Octanol | 178 | Moderate | Flotation, Defoamers |

| 1-Bromo-2-octanol | Not reported | High | Pharmaceuticals |

| 1-Chloro-2-octanol | 92 | High | Polymer Chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume